Nitrous Oxide

Description

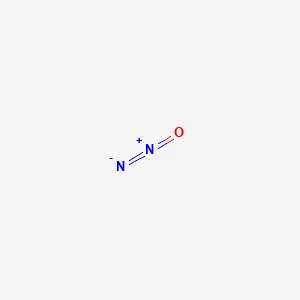

Structure

3D Structure

Propriétés

IUPAC Name |

nitrous oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O/c1-2-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMRYTRLFLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitrous oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021066 | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrous oxide is a colorless, sweet-tasting gas. It is also known as "laughing gas". Continued breathing of the vapors may impair the decision making process. It is noncombustible but it will accelerate the burning of combustible material in a fire. It is soluble in water. Its vapors are heavier than air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as an anesthetic, in pressure packaging, and to manufacture other chemicals., Nitrous oxide, refrigerated liquid appears as a colorless liquid. Density 1.22 g / cm3 at its boiling point of -89 °C. Boils to give a colorless gas that is sweet-smelling and moderately toxic. The gas has narcotic effects when inhaled (laughing gas). Shipped under refrigeration. Vapor pressure is at about 745 psig at 70 °F. Used to freeze foods and to manufacture other chemicals., Gas or Vapor, Colourless, non-flammable gas, sweetish odour, Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slightly sweet odor., Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-129.1 °F at 760 mmHg (USCG, 1999), -127 °F at 760 mmHg (NIOSH, 2023), -88.48 °C, -88.00 °C. @ 760.00 mm Hg, -88.5 °C, -127 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 % at 77 °F (NIOSH, 2023), Slightly soluble in water, At 20 °C and 2 atm one liter of the gas dissolves in 1.5 liters of water, 130 mL/100 mL water at 0 °C, 56.7 mL/100 mL water at 25 °C, Soluble in ethanol, ethyl ether, Soluble in alcohol, ether, oils; freely soluble in sulfuric acid, Solubility in water, g/l at 20 °C: 1.2, (77 °F): 0.1% | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.266 at -128.2 °F (USCG, 1999) - Denser than water; will sink, 1.799 g/L, Density: 1.226 at -89 °C (liquid); 1.967 at standard temperature and pressure, Density: 1.9775 kg/cu m (gas, 0 °C, 101.3 kPa); 793 kg/cu m (liquid, 20 °C, 101.3 kPa), Density (at the boiling point of the liquid): 1.28 kg/l, 1.266 at -128.2 °F, 1.53(relative gas density) | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 (Air = 1) (gas), Relative vapor density (air = 1): 1.53, 1.53 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

51.3 atm (NIOSH, 2023), 4.29X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5060, 51.3 atm | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The chief impurity of the commercial product is /nitrogen/ gas, although /nitrogen dioxide/, /nitrogen/, /oxygen/, and /carbon dioxide/ may also be present. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas] | |

CAS No. |

10024-97-2, 97485-25-1, 2227102-37-4 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N4O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97485-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227102-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K50XQU1029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-131.5 °F (USCG, 1999), -132 °F (NIOSH, 2023), -90.8 °C, -90.6 °C, 132 °F, -132 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Context of Nitrous Oxide Chemical Science

Early Synthesis and Characterization Discoveries

The initial isolation and subsequent investigation of nitrous oxide were carried out by two of the most prominent figures in the history of chemistry, Joseph Priestley and Humphry Davy. Their work, separated by nearly three decades, marked the beginning of the scientific journey to understand the chemical nature and properties of this gas.

The first synthesis of this compound is credited to the English chemist and natural philosopher Joseph Priestley in 1772. docseducation.comwikipedia.orgwoodlibrarymuseum.orgrsc.org Priestley, a pioneer in the field of pneumatic chemistry, was responsible for the discovery and characterization of numerous gases, an achievement unmatched by any other scientist. physiology.orghowstuffworks.com His work was defined by his use of the pneumatic trough, an apparatus developed by Stephen Hales, which allowed for the collection of gases over water. rsc.orghowstuffworks.com

In his 1775 publication, "Experiments and Observations on Different Kinds of Air," Priestley detailed the method by which he first produced this compound. docseducation.comwikipedia.org The process involved heating iron filings that had been dampened with nitric acid. wikipedia.orggeneral-anaesthesia.com Influenced by the prevailing phlogiston theory of the time, Priestley did not identify the gas by its modern name. wikipedia.org Instead, he termed it "dephlogisticated nitrous air" or "nitrous air diminished," a name that reflected his method of producing it from "nitrous air" (now known as nitric oxide) by removing phlogiston through contact with iron filings. wikipedia.orgrsc.orgwikipedia.org

Priestley's extensive work included the isolation of many other significant gases, which he referred to with descriptive, pre-modern names. His discoveries were a crucial step in moving chemistry from the study of solids and liquids to include the gaseous state of matter.

Table 1: Selected Gaseous Discoveries by Joseph Priestley

| Priestley's Terminology | Modern Chemical Name | Chemical Formula |

| Dephlogisticated nitrous air | This compound | N₂O |

| Nitrous air | Nitric Oxide | NO |

| Dephlogisticated air | Oxygen | O₂ |

| Fixed air | Carbon Dioxide | CO₂ |

| Alkaline air | Ammonia (B1221849) | NH₃ |

| Marine acid air | Hydrogen Chloride | HCl |

| Vitriolic acid air | Sulfur Dioxide | SO₂ |

| Combined fixed air | Carbon Monoxide | CO |

This table summarizes some of Joseph Priestley's key discoveries in the field of pneumatic chemistry, highlighting the transition from 18th-century nomenclature to modern chemical terminology. physiology.orghowstuffworks.comwikipedia.orglemoyne.edu

Nearly three decades after Priestley's initial discovery, a young Humphry Davy undertook a comprehensive and systematic investigation of this compound. nih.gov His work was conducted at the Pneumatic Institution in Bristol, an institute founded by Thomas Beddoes to explore the potential therapeutic uses of various gases. docseducation.comgeneral-anaesthesia.comphysiology.org

In 1799, Davy began a series of daring experiments, often involving self-experimentation. publicdomainreview.orgsmithsonianmag.com He developed a more reliable method for producing a purer form of the gas by carefully heating ammonium (B1175870) nitrate (B79036) crystals and collecting the resulting gas. physiology.orgpublicdomainreview.orgnationaldepressionhotline.org The gas was then purified by passing it through water. publicdomainreview.org Davy meticulously documented the effects of inhaling the gas, using equipment such as oiled silk bags and a specially constructed "air-tight breathing box" to conduct his trials. publicdomainreview.orgsmithsonianmag.com

The culmination of this intensive research was his 580-page monograph published in 1800, titled "Researches, Chemical and Philosophical; chiefly concerning this compound, or dephlogisticated nitrous air, and its Respiration." wikipedia.orgpublicdomainreview.orgwoodlibrarymuseum.orgwellcomecollection.org In this seminal work, Davy provided a detailed account of the chemical properties of this compound. nih.gov He coined the term "laughing gas" after observing its euphoric effects on himself and various associates, who included poets Samuel Taylor Coleridge and Robert Southey. wikipedia.orgic.ac.uk Crucially, Davy was the first to note the gas's analgesic properties, famously writing, "As this compound in its extensive operation appears capable of destroying physical pain, it may probably be used with advantage during surgical operations..." howstuffworks.comphysiology.org

Table 2: Key Findings from Humphry Davy's "Researches, Chemical and Philosophical" (1800)

| Research Area | Davy's Findings and Observations |

| Synthesis | Established the method of producing pure this compound by heating ammonium nitrate. physiology.org |

| Chemical Properties | Characterized this compound as a distinct gas with specific properties, distinguishing it from other "airs." |

| Physiological Effects | Documented the induction of euphoria, giddiness, and "sublime emotion connected with highly vivid ideas." publicdomainreview.org |

| Analgesic Potential | First to scientifically record the pain-relieving effects of the gas, noting its ability to alleviate a severe toothache. physiology.org |

This table outlines the principal contributions detailed in Davy's 1800 publication, which provided the first comprehensive scientific analysis of this compound.

The discoveries of Priestley and Davy did not occur in a vacuum but were part of a broader scientific inquiry into the nature of gases during the 18th century. The prevailing scientific framework was the phlogiston theory, which posited that a fire-like element called "phlogiston" was contained within combustible bodies and released during combustion. Priestley interpreted his experiments through this lens, believing his "dephlogisticated nitrous air" was nitrous air that had lost its phlogiston. wikipedia.orgphysiology.org

The work of chemists like Joseph Black was instrumental in shifting the understanding of gases from mere "airs" to distinct chemical entities. rsc.org This conceptual evolution was critical for the progress of pneumatic chemistry. The establishment of institutions like Beddoes' Pneumatic Institution provided a formal setting for the investigation of these newly discovered gases. docseducation.comgeneral-anaesthesia.com This era was characterized by hands-on experimentation, with scientists studying reactions such as the decomposition of this compound at elevated temperatures, where it acts as a powerful oxidizer, and its stability in both liquid and gaseous states. wikipedia.orgdtic.mil These early investigations into the reactivity and properties of gases laid the chemical foundation upon which modern chemistry is built. nih.gov

Nitrous Oxide Synthesis and Production Methodologies

Laboratory-Scale Synthesis Techniques

A variety of methods have been developed for the synthesis of nitrous oxide in a laboratory setting. These techniques range from the thermal decomposition of common salts to more complex catalytic processes. Each method offers a distinct pathway to the formation of N₂O, with specific requirements for temperature, pressure, and starting materials.

The thermal decomposition of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) is a widely utilized method for producing this compound on both industrial and laboratory scales. wikipedia.org The process involves carefully heating solid or an aqueous solution of ammonium nitrate, which decomposes to yield this compound and water vapor. wikipedia.orgasiaiga.org

The primary reaction is as follows: NH₄NO₃(s) → N₂O(g) + 2H₂O(g) asiaiga.org

This reaction is exothermic and typically conducted at temperatures around 250 °C (482 °F). wikipedia.orgasiaiga.org The temperature must be carefully controlled, as heating above this range, particularly between 260-300°C in a confined space, can lead to explosive decomposition. quora.commelscience.com The reaction kinetics are sensitive to temperature, with the rate of decomposition doubling for approximately every 10°C increase. asiaiga.org To enhance the purity of the resulting gas and allow the reaction to proceed at slightly lower temperatures, various phosphate (B84403) salts can be added as catalysts. wikipedia.orggoogle.com

| Parameter | Value |

| Reactant | Ammonium Nitrate (NH₄NO₃) |

| Primary Products | This compound (N₂O), Water (H₂O) |

| Reaction Temperature | ~250 °C |

| Key Consideration | Exothermic reaction requiring careful temperature control |

An alternative to the direct decomposition of ammonium nitrate is the reaction between an alkali nitrate and an ammonium salt. A common laboratory application of this method involves heating a mixture of sodium nitrate (NaNO₃) and ammonium sulfate (B86663) ((NH₄)₂SO₄). wikipedia.orgsciencemadness.org This reaction produces this compound, sodium sulfate, and water.

The balanced chemical equation for this reaction is: 2NaNO₃ + (NH₄)₂SO₄ → 2N₂O + Na₂SO₄ + 4H₂O wikipedia.orgsciencemadness.org

This method provides another pathway to generate N₂O by avoiding the direct heating of pure ammonium nitrate.

This compound can be synthesized through the reaction of urea (B33335) ((NH₂)₂CO) with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.orgsciencemadness.org This method is advantageous as it can produce high-purity this compound without the risk of explosion associated with other methods. mdma.chgoogle.com The reaction is typically carried out at temperatures ranging from 40 to 100°C. mdma.chgoogle.com

In a specific example, reacting 1 mole of urea with 1 mole of 68% nitric acid in the presence of 3 moles of 98% sulfuric acid at 70°C for 5 hours yielded 21.3 liters of this compound with a purity of 99.9%. mdma.chgoogle.com

| Parameter | Value |

| Reactants | Urea, Nitric Acid, Sulfuric Acid |

| Temperature Range | 40 - 100°C (65 - 90°C preferred) google.com |

| Products | This compound, Carbon Dioxide, Ammonium Sulfate, Water |

| Key Feature | High purity product without explosion risk mdma.chgoogle.com |

The direct oxidation of ammonia (B1221849) (NH₃) over a catalyst represents another route for N₂O synthesis. wikipedia.org This process is a key part of industrial methods like the Ostwald process, though conditions can be adapted for laboratory scale. wikipedia.orgaskfilo.com Low-temperature catalytic oxidation of ammonia is a promising technique, with reactions occurring between 200–400°C. core.ac.uk

The reaction for N₂O formation is: 2NH₃ + 2O₂ → N₂O + 3H₂O wikipedia.orgcore.ac.uk

Various catalysts have been investigated, including manganese dioxide-bismuth oxide and complex metal oxides like Mn-Bi-Ce-Cu-O. wikipedia.orgcore.ac.uk Research has shown that with a Mn-Bi-Ce-Cu-O catalyst, a selectivity for N₂O of 92–92.5% can be achieved with an ammonia conversion of 98–99.5% in the optimal temperature range of 210-270°C. core.ac.uk The product yield is sensitive to ammonia concentration and temperature. core.ac.uk

| Catalyst | Temperature Range (°C) | Ammonia Concentration (%) | N₂O Yield (%) | Selectivity (%) |

| Mn-Bi-Ce-Cu-O | 210-270 | 4.14 | 98-99 | 92-92.5 core.ac.uk |

| Mn-Bi-Ce-Cu-O | 280 | 7.7 | - | - |

| Mn-Bi-Ce-Cu-O | 250 | 10 | 7.9 | - |

A reliable laboratory method for preparing this compound involves the reaction of hydroxylammonium chloride (NH₃OHCl) with sodium nitrite (B80452) (NaNO₂). wikipedia.orgsciencemadness.org This reaction is known for being less hazardous than the thermal decomposition of ammonium nitrate. sciencemadness.org

The chemical equation for the synthesis is: NH₃OHCl + NaNO₂ → N₂O + NaCl + 2H₂O wikipedia.org

To ensure the purity of the product and avoid the formation of toxic higher nitrogen oxides, it is crucial to add the sodium nitrite solution to the hydroxylammonium chloride solution. wikipedia.org This ensures that hydroxylamine (B1172632) is always in excess, preventing side reactions that occur when nitrite is in excess. wikipedia.orgyoutube.com The reaction is exothermic, requiring slow addition and often cooling to control the rate of gas production. youtube.comyoutube.com

Hyponitrous acid (H₂N₂O₂) is an unstable compound that decomposes to form this compound and water. wikipedia.org The decomposition proceeds with a half-life of 16 days at 25°C in a pH range of 1–3. wikipedia.org this compound can be considered a derivative of the hyponitrite ion (N₂O₂²⁻), as the parent acid readily breaks down to yield it. conicet.gov.ar

The decomposition reaction is: H₂N₂O₂ → N₂O + H₂O wikipedia.org

Protonation of the hyponitrite ligand in metal complexes can also trigger the release of N₂O. escholarship.org

Industrial Production Processes

The primary method for the industrial-scale manufacture of this compound relies on the thermal decomposition of ammonium nitrate. This process is well-established and provides the bulk of commercially available this compound.

The industrial production of this compound is most commonly achieved through the carefully controlled thermal decomposition of ammonium nitrate (NH₄NO₃). n2ofilters.comeiga.eu The process involves heating an aqueous solution of ammonium nitrate, typically at a concentration of 80% to 93%, to temperatures between 250°C and 255°C (482°F to 491°F). eiga.euasiaiga.orgasiaiga.org This exothermic reaction decomposes the ammonium nitrate into this compound and water vapor. wikipedia.org

The main, desired reaction is: NH₄NO₃ → N₂O + 2H₂O asiaiga.org

This reaction is exothermic, releasing approximately 59 kJ/mol at 250°C. asiaiga.orgasiaiga.org The process is a first-order reaction, and its kinetics are highly sensitive to temperature; the rate of decomposition can double for every 10°C increase in temperature. asiaiga.org For instance, a reactor producing 200 kg/h of this compound at 250°C generates about 70 kW of thermal power. Increasing the temperature to 255°C would boost production to 280 kg/h but also increase heat generation to 98 kW. eiga.euasiaiga.org

Precise temperature and pressure control are critical to ensure the purity of the N₂O and to prevent unwanted side reactions or hazardous conditions like detonation. n2ofilters.comasiaiga.org While the primary decomposition reaction is desired, a competing endothermic dissociation reaction can also occur, becoming more significant at temperatures above 210°C (410°F): eiga.euasiaiga.org

Dissociation Reaction: NH₄NO₃ → NH₃ + HNO₃ asiaiga.org

Increasing the pressure can help suppress this dissociation reaction. eiga.euasiaiga.org Minor side reactions can also produce impurities like nitrogen (N₂) and higher nitrogen oxides, which must be removed in subsequent purification steps. asiaiga.org The presence of chloride ions can catalyze decomposition, even below the melting point, but primarily produces nitrogen instead of this compound. asiaiga.orgasiaiga.org Therefore, technical-grade ammonium nitrate with very low chloride and other impurity content is required. eiga.euasiaiga.org

| Parameter | Value/Condition | Source |

|---|---|---|

| Reaction Temperature | ~250°C to 255°C | eiga.euasiaiga.orgasiaiga.org |

| Ammonium Nitrate Concentration | 80% to 93% solution in water | eiga.euasiaiga.orgasiaiga.org |

| Main Reaction Enthalpy (ΔH) | -59 kJ/mol (exothermic) | asiaiga.orgasiaiga.org |

| Activation Energy | 150 - 200 kJ/mol | asiaiga.orgasiaiga.org |

| Required Raw Material Grade | Technical grade, low chloride (<0.0002%), low iron (<0.0002%) | eiga.euasiaiga.org |

Novel Electrochemical Synthesis Approaches

Recent research has focused on developing new, more sustainable methods for nitrogen fixation and the synthesis of nitrogen compounds. Electrochemical methods, in particular, offer promising alternatives to traditional high-temperature, high-pressure processes.

A novel approach for synthesizing this compound involves the electrochemical conversion of dinitrogen (N₂) and nitric oxide (NO) using a specially designed rhenium (Re) pincer complex. nih.gov This method represents a significant advance in the field of nitrogen fixation, demonstrating that N₂-derived metal nitrides can undergo oxidative nitrogen atom transfer. nih.gov

The process begins with the reductive splitting of dinitrogen mediated by a Rhenium(III) pincer complex, [ReCl₂(PNP)], under chemical reduction or electrolysis. nih.govacs.org This N₂ splitting is a critical step in nitrogen fixation, and this rhenium platform achieves it with high efficiency, producing a terminal Rhenium(V) nitride complex, [Re(N)Cl(PNP)], in yields over 80%. acs.org This conversion represents the first instance of a nitride complex being synthesized through electrochemically driven dinitrogen cleavage. acs.org

The key finding is that this N₂-derived nitride complex is not overly stable and can readily react. It undergoes a facile nitrogen atom transfer to a molecule of nitric oxide (NO). nih.gov This reaction results in the formation of this compound (N₂O) in nearly quantitative yields. nih.gov Computational and experimental results suggest that the reaction proceeds via an outer-sphere radical coupling between the rhenium nitride and nitric oxide, which is activated by the initial coordination of NO. nih.gov

This multi-step electrochemical cycle demonstrates a pathway for N₂O synthesis under ambient conditions, a departure from the energy-intensive industrial methods. nih.gov

| Reactant/Catalyst | Intermediate Product | Final Product | Key Finding | Source |

|---|---|---|---|---|

| Dinitrogen (N₂) and Rhenium(III) pincer complex | Rhenium(V) nitride complex ([Re(N)Cl(PNP)]) | N/A | First synthesis of a nitride complex via electrochemically driven N₂ cleavage. | acs.org |

| Rhenium(V) nitride complex and Nitric Oxide (NO) | N/A | This compound (N₂O) | Facile nitrogen atom transfer from the nitride to NO, producing N₂O almost quantitatively. | nih.gov |

Atmospheric Chemistry and Global Environmental Impact of Nitrous Oxide

Nitrous Oxide as a Potent Greenhouse Gas

This compound is the third most significant long-lived greenhouse gas in the atmosphere, following carbon dioxide (CO₂) and methane (B114726) (CH₄). noaa.gov Its persistence and efficiency in trapping heat contribute substantially to the planet's radiative balance.

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. This compound has a high GWP due to its long atmospheric lifetime and its strong ability to absorb infrared radiation. Over a 100-year period, N₂O is estimated to be 265 to 310 times more potent than CO₂ at warming the atmosphere. worldbank.orgnih.govepa.gov The Intergovernmental Panel on Climate Change (IPCC) and other bodies consistently report high GWP values for N₂O, underscoring its importance in climate change mitigation strategies. noaa.gov

Global Warming Potential (GWP) of this compound Compared to Carbon Dioxide (100-Year Time Horizon)

| Greenhouse Gas | Chemical Formula | GWP (100-Year) |

|---|---|---|

| Carbon Dioxide | CO₂ | 1 |

| This compound | N₂O | ~273-310 |

Data sourced from various climate assessment reports. worldbank.orgepa.govfao.org

This compound has a long atmospheric lifetime, averaging between 114 and 121 years. worldbank.orgresearchgate.netepa.gov This longevity means that once emitted, N₂O molecules persist and accumulate in the atmosphere for over a century, contributing to long-term warming. The primary sink for atmospheric N₂O is photochemical destruction in the stratosphere. epa.gov

Radiative forcing is the change in net radiative energy at the top of the atmosphere caused by a change in a driver of climate change, such as greenhouse gas concentrations. The increasing concentration of N₂O has led to a positive radiative forcing, contributing approximately 6-7% of the total enhanced forcing from well-mixed greenhouse gases since the industrial era. researchgate.netnih.govroyalsocietypublishing.org Even under aggressive climate mitigation scenarios, radiative forcing from N₂O is projected to rise significantly through the 21st century due to its long lifetime and the emissions already present in the atmosphere.

Ice core records reveal that for thousands of years before the industrial revolution, atmospheric this compound concentrations were relatively stable at approximately 270-285 parts per billion (ppb). noaa.govresearchgate.netclimatechangetracker.org Since the mid-19th century, concentrations have risen dramatically, a change attributed primarily to human activities. researchgate.net Emissions from agriculture, particularly the use of nitrogen-based fertilizers, are the largest anthropogenic source. noaa.govwikipedia.org

By 2023, the global average concentration of N₂O had reached approximately 337 ppb, an increase of about 25% from pre-industrial levels. noaa.gov The current rate of increase is faster than at any other time in human history. noaa.gov

Atmospheric this compound Concentration Trends

| Time Period | Concentration (ppb) | Source |

|---|---|---|

| Pre-Industrial (c. 1750) | ~270 ppb | Ice Core Data noaa.gov |

| 1984 | ~307 ppb | Ice Core & Direct Measurement researchgate.net |

| 1998 | ~314 ppb | Global Averages ipcc.ch |

| 2020 | ~333 ppb | Global Averages wikipedia.org |

While there is a clear long-term upward trend in N₂O concentrations, there is also notable variability from year to year. This interannual variability is influenced by several factors. Studies have linked these fluctuations to changes in atmospheric transport, particularly the movement of air from the stratosphere to the troposphere, and large-scale climate phenomena like the El Niño-Southern Oscillation (ENSO). caltech.edumit.eduimd.gov.in

Furthermore, emissions from terrestrial sources, especially agricultural soils, show significant year-to-year differences driven by climatic conditions. noaa.gov For instance, warmer and wetter years can lead to enhanced microbial activity in soils, resulting in higher N₂O emissions in certain regions. nih.govnoaa.gov This implies that the emission factor for agricultural N₂O is highly sensitive to climate perturbations. nih.gov

This compound's Role in Stratospheric Ozone Depletion Mechanisms

This compound is currently the single most important substance depleting the stratospheric ozone layer being emitted by human activities. fao.orgroyalsocietypublishing.orgccacoalition.org While chlorofluorocarbons (CFCs) have been successfully regulated under the Montreal Protocol, N₂O is not. unep.org

The mechanism of ozone depletion begins when N₂O, which is inert in the troposphere, is transported to the stratosphere. There, it is converted into reactive nitrogen oxides (NOx), primarily nitric oxide (NO) and nitrogen dioxide (NO₂), through reaction with excited oxygen atoms (O(¹D)). unep.orguwec.edu

The key reactions are:

N₂O + O(¹D) → NO + NO

These NOx molecules then act as catalysts in chemical cycles that destroy ozone (O₃). fiveable.meyoutube.com A primary catalytic cycle is:

NO + O₃ → NO₂ + O₂

NO₂ + O → NO + O₂

Net Reaction: O₃ + O → 2O₂ fiveable.meyoutube.com

In this cycle, a single nitric oxide molecule can destroy many ozone molecules before it is removed from the stratosphere. nih.gov This catalytic process makes N₂O a potent ozone-depleting substance. researchgate.net The increasing concentration of N₂O is expected to become the dominant driver of stratospheric ozone depletion throughout the 21st century as the atmospheric burden of halocarbons declines. nih.govroyalsocietypublishing.orgresearchgate.net

Climate Sensitivity of this compound Emissions

There is growing evidence of a positive feedback relationship between climate change and this compound emissions. scilit.com This means that a warmer climate can enhance N₂O emissions, which in turn contributes to further warming. The primary mechanism for this feedback lies in terrestrial ecosystems, particularly soils, which are the dominant source of N₂O. royalsocietypublishing.orgnih.govresearchgate.net

Detailed research findings indicate that rising temperatures and changes in precipitation patterns significantly affect the microbial processes of nitrification and denitrification in soils, which produce N₂O. nih.govunimelb.edu.au